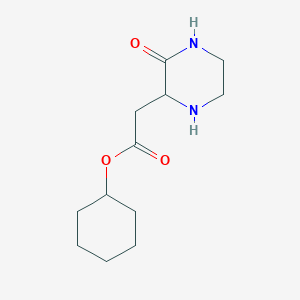

![molecular formula C17H15N3O3S B2480350 3-{[(5-méthyl-1-phényl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophènecarboxylate de méthyle CAS No. 321574-08-7](/img/structure/B2480350.png)

3-{[(5-méthyl-1-phényl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophènecarboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

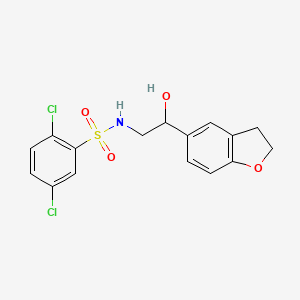

Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.

BenchChem offers high-quality methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

Le composé est structurellement similaire à la 1-phényl-3-méthyl-5-pyrazolone, appelée Edaravone (Radicava), qui est un nouvel antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.

Récupération après un accident vasculaire cérébral

L'Edaravone est également un médicament intraveineux utilisé pour aider à la récupération après un accident vasculaire cérébral . Un accident vasculaire cérébral est une affection médicale dans laquelle une mauvaise circulation sanguine vers le cerveau entraîne la mort des cellules.

Traitement de la sclérose latérale amyotrophique (SLA)

L'Edaravone est utilisé pour traiter la sclérose latérale amyotrophique (SLA), un trouble spécifique qui implique la mort des neurones contrôlant les muscles volontaires .

Synthèse de la céftolozane

Le composé est un produit intermédiaire important dans la synthèse de la céftolozane , un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse dérivé de la modification structurelle du FK518. La céftolozane a une bonne tolérance, un large spectre antibactérien, une forte activité contre les bactéries Gram-positives et Gram-négatives, et une forte activité antibactérienne contre Pseudomonas aeruginosa et Pseudomonas aeruginosa multirésistantes lors de tests in vivo et in vitro .

Activité anticancéreuse

Les hétérocycles basés sur le motif 1,2,3-triazole, qui est structurellement similaire au composé, ont été utilisés dans le développement de plusieurs échafaudages médicinaux qui présentent des activités anticancéreuses .

Activité antibactérienne

Le motif 1,2,3-triazole a également montré des propriétés exceptionnelles dans les activités antibactériennes .

Activité antivirale

Les composés contenant le motif 1,2,3-triazole ont démontré des activités antivirales .

Activité antituberculeuse

Le motif 1,2,3-triazole s'est révélé avoir des activités antituberculeuses .

Mécanisme D'action

Target of Action

Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit certain enzymes, such as dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound may affect the pathways related to glucose metabolism, particularly those involving the action of dipeptidylpeptidase 4 .

Result of Action

Based on the potential target of action, it can be inferred that this compound may have an effect on glucose metabolism, potentially leading to improved control of blood glucose levels .

Propriétés

IUPAC Name |

methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLCLGZUQWSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2480274.png)

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide](/img/structure/B2480285.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2480290.png)